4-methoxy-2-nitro-N-phenylaniline
Overview
Description
4-methoxy-2-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O3. It is an aniline derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest due to its applications in various fields, including the synthesis of dyes and pigments, as well as its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methoxyaniline, followed by the coupling of the resulting 4-methoxy-2-nitroaniline with aniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by catalysts such as copper acetate and bases like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and coupling processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-amino-2-nitro-N-phenylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-hydroxy-2-nitro-N-phenylaniline.
Scientific Research Applications
4-methoxy-2-nitro-N-phenylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a molluscicidal agent.
Medicine: Studied for its effects on hemolytic anemia.
Industry: Utilized in the production of various chemical compounds
Mechanism of Action
The mechanism of action of 4-methoxy-2-nitro-N-phenylaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methyl-N-phenylaniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
4-methoxy-2-nitro-N-phenylaniline is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methoxy-2-nitro-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-7-8-12(13(9-11)15(16)17)14-10-5-3-2-4-6-10/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUHSUSULMZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-46-6 | |
Record name | NSC12996 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.